BenchChemオンラインストアへようこそ!

(S)-2-((R)-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol

Targeted Protein Degradation Estrogen Receptor Alpha PROTAC Linker-Chiral Handle

(S)-2-((R)-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol (CAS 1443983-92-3) is a chiral, enantiopure amino-alcohol building block in which a (S)-configured secondary alcohol is tethered to a (R)-3-(fluoromethyl)pyrrolidine ring. With the molecular formula C₈H₁₆FNO and a molecular weight of 161.22 Da, it is supplied as a research-grade intermediate primarily for use in medicinal chemistry, most notably as a key fragment in potent estrogen receptor alpha (ERα) degrader programs.

Molecular Formula C8H16FNO
Molecular Weight 161.22 g/mol
CAS No. 1443983-92-3
Cat. No. B1408168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((R)-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol
CAS1443983-92-3
Molecular FormulaC8H16FNO
Molecular Weight161.22 g/mol
Structural Identifiers
SMILESCC(CO)N1CCC(C1)CF
InChIInChI=1S/C8H16FNO/c1-7(6-11)10-3-2-8(4-9)5-10/h7-8,11H,2-6H2,1H3/t7-,8-/m0/s1
InChIKeyCCUZDPKELTYYTD-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (S)-2-((R)-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol (CAS 1443983-92-3) – Structural Class and Procurement Relevance


(S)-2-((R)-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol (CAS 1443983-92-3) is a chiral, enantiopure amino-alcohol building block in which a (S)-configured secondary alcohol is tethered to a (R)-3-(fluoromethyl)pyrrolidine ring . With the molecular formula C₈H₁₆FNO and a molecular weight of 161.22 Da, it is supplied as a research-grade intermediate primarily for use in medicinal chemistry, most notably as a key fragment in potent estrogen receptor alpha (ERα) degrader programs [1]. The compound’s defined absolute stereochemistry at two sp³ centers and the presence of a fluoromethyl substituent distinguish it from simple pyrrolidine or prolinol derivatives, making it a strategic procurement choice for teams needing a pre-resolved chiral handle for Structure-Activity Relationship (SAR) exploration.

Why (S)-2-((R)-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol Cannot Be Replaced by Generic Pyrrolidine or Prolinol Analogs


Generic replacement with simple pyrrolidine, prolinol, or even racemic fluoromethyl-pyrrolidine analogs carries a high risk of erosion or complete loss of target potency. The (S,R) stereochemistry embedded in (S)-2-((R)-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol precisely orients the fluoromethyl group and the secondary alcohol relative to the pyrrolidine nitrogen, generating a uniquely shaped pharmacophoric vector that, when elaborated into a full PROTAC or small-molecule ligand, delivers sub-nanomolar binding affinity to ERα (EC₅₀ 0.110 nM) [1]. Non-fluorinated analogs (e.g., methyl or hydrogen substituents) lack the dipole effect and metabolic shielding imparted by the C–F bond, while diastereomeric or racemic forms alter the spatial presentation of key functional groups, undermining the highly cooperative binding interactions observed in patent-defined degrader structures [1]. Therefore, substituting this specific enantiopure building block with a cheaper, non-stereodefined or non-fluorinated alternative undermines the scientific integrity of the SAR series and may render lead optimization efforts irreproducible.

Quantitative Differentiation Evidence for (S)-2-((R)-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol Against Closest Analogs


Sub-Nanomolar ERα Binding Affinity When Used as a Chiral Fragment in PROTAC Degraders

In a Genentech patent (US20250114338, Example 108), the (S)-2-((R)-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol fragment, when elaborated into a full PROTAC molecule, exhibited an ERα binding EC₅₀ of 0.110 nM and an ERα degradation IC₅₀ of 0.210 nM in MCF7 cells [1]. By contrast, structurally related but stereochemically divergent examples (e.g., Example 288) carrying alternative fluorinated pyrrolidine regioisomers showed reduced potency, underscoring the criticality of the specific (S,R) configuration [1][2]. The quantitative gap between the 0.110 nM binding potency and the degradation IC₅₀ (0.210 nM) also demonstrates that the chiral handle supports both target engagement and productive ternary complex formation, a dual requirement that generic achiral or racemic building blocks frequently fail to meet.

Targeted Protein Degradation Estrogen Receptor Alpha PROTAC Linker-Chiral Handle

Enantiopure Definition Eliminates Diastereomer Contamination Risk Compared to Racemic or Scalemic Suppliers

The compound is offered as a single, fully defined enantiomer with the SMILES notation C[C@@H](CO)N1CC[C@@H](CF)C1, confirming both the (S) configuration at the alcohol-bearing carbon and the (R) configuration at the fluoromethyl-substituted pyrrolidine carbon . In contrast, many commercially available fluoromethyl pyrrolidine intermediates are supplied as racemic mixtures or with unspecified enantiomeric ratios (e.g., racemic 3-(fluoromethyl)pyrrolidine hydrochloride, CAS 1782410-86-9 ). The absence of enantiomeric excess (ee) data or absolute configuration specification in generic listings forces end-users to perform costly chiral resolution or waste material on inactive/off-target diastereomers. The explicit sale of the (S,R) enantiomer eliminates this uncertainty and aligns with the exact configuration required by the leading patent exemplars.

Chiral Purity Diastereomer Separation Enantiomeric Excess

Fluoromethyl Substituent Offers Metabolic Stability Advantages Over Non-Fluorinated Prolinol Analogs

The substitution of a hydrogen or methyl group with a fluoromethyl (–CH₂F) moiety is a well-validated medicinal chemistry strategy to block oxidative metabolism at benzylic or alpha-to-heteroatom positions [1]. The (R)-3-fluoromethyl substituent in (S)-2-((R)-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol introduces an electron-withdrawing, metabolically inert C–F bond that alters the local electron density of the pyrrolidine ring while simultaneously shielding the adjacent C–H bonds from cytochrome P450-mediated oxidation. This class-level property, documented across multiple fluorinated pyrrolidine series, is absent in the corresponding methyl- or hydroxymethyl-substituted pyrrolidine analogs (e.g., (S)-2-((R)-3-methylpyrrolidin-1-yl)propan-1-ol, which is not commercially available as a defined enantiomer). Although direct metabolic stability data for this specific fragment are not publicly available, the inclusion of the fluoromethyl group aligns with established fluorine-walk SAR principles that predict enhanced in vitro microsomal stability relative to non-fluorinated congeners.

Fluorine Scan Metabolic Stability CYP450 Oxidation

Where (S)-2-((R)-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol Delivers Maximum Scientific and Procurement Value


Replication and Optimization of ERα-Targeting PROTAC Degraders

The Genentech patent US20250114338 demonstrates that (S)-2-((R)-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol, when incorporated into a PROTAC scaffold, achieves sub-nanomolar ERα binding (EC₅₀ 0.110 nM) and potent intracellular degradation (IC₅₀ 0.210 nM) . Medicinal chemistry groups developing novel ERα degraders for breast cancer can procure this fragment to exactly replicate the patent-validated chiral handle, enabling head-to-head comparison with internal linker or E3-ligase modifications without stereochemical variation confounding the SAR.

Chiral Fragment Library Design for Fluorine-Scanning Campaigns

As a defined (S,R) enantiomer incorporating both a stereogenic secondary alcohol and a fluoromethyl-substituted pyrrolidine, this compound serves as a privileged fragment in fluorine-scanning libraries . Researchers can use it to probe the impact of fluorine introduction at the pyrrolidine 3-position on target affinity, ligand efficiency, and metabolic stability, comparing results directly against non-fluorinated or difluorinated prolinol analogs in a systematic manner.

Late-Stage Functionalization and Scaffold-Hopping of Kinase or GPCR Inhibitors

The presence of both a free hydroxyl handle and a tertiary amine within the pyrrolidine ring makes (S)-2-((R)-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol amenable to further derivatization via O-alkylation, acylation, or reductive amination . Teams performing scaffold-hopping on kinase or GPCR inhibitors can use this fragment to introduce a conformationally constrained, fluorine-bearing chiral amine motif, potentially improving selectivity or CNS penetration relative to flexible-chain amino-alcohol linkers.

Stereochemical Probe in Asymmetric Synthesis Methodology Development

The compound’s dual stereocenters and the fluoromethyl group provide a well-defined substrate for developing or validating new asymmetric methods—such as fluoromethyl transfer, enantioselective amination, or chemoenzymatic resolution . Academic and industrial process chemistry groups can employ it as a benchmark substrate to measure enantiospecificity and yield improvements in catalytic or biocatalytic transformations.

Quote Request

Request a Quote for (S)-2-((R)-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.